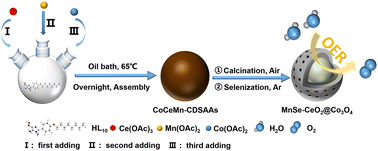Manganese and selenium co-doped CeO2@Co3O4 porous core–shell nanospheres for enhanced oxygen evolution reactions†
Energy Advances Pub Date: 2023-01-11 DOI: 10.1039/D2YA00315E
Abstract
As one of the semi-reactions of water splitting, electrocatalytic oxygen evolution reactions (OERs) are key process to generate sustainable energy. Co-based spinel oxides are deemed as promising OER electrocatalysts, but the low intrinsic activity limits their further practical applications. Herein, we report an effective strategy to synthesize CoCeMn coordination-driven self-assembled aggregates (CDSAAs) by a one-pot multi-step method. It is different from the common mixed addition method to synthesize trimetallic nanomaterials. Subsequently, CoCeMn-CDSAAs served as self-templates, and Mn and Se co-doped CeO2@Co3O4 porous core–shell nanospheres (MnSe–CeO2@Co3O4) were obtained after calcination and selenization treatments. It is worth mentioning that CeO2 and the doping Mn/Se elements increase the oxygen vacancy content and the ratio of Co3+/Co2+ on the surface respectively and can effectively accelerate the four-electron transfer process of OERs. Moreover, the special porous core–shell structure exposes more active sites and is also useful for boosting OER performance. When explored as an anode electrocatalyst for OERs, MnSe–CeO2@Co3O4 exhibits excellent OER performance (284 mV@10 mA cm−2) and a long-time stability of 40 h in an alkaline medium. This work provides a feasible idea for the construction of multi-component porous core–shell nanoelectrocatalysts with non-noble metals.


Recommended Literature
- [1] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†
- [2] Microfluidic devices for imaging neurological response of Drosophila melanogaster larva to auditory stimulus†
- [3] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [4] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [5] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [6] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [7] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†
- [8] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [9] A thermochromic silver nanocluster exhibiting dual emission character†
- [10] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands










